![molecular formula C23H26N4O4S B255166 N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide typically involves multiple steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the 2,6-dimethylpyrimidine core. This can be achieved through a condensation reaction between acetylacetone and guanidine in the presence of a base such as sodium ethoxide.
Sulfonylation: The pyrimidine core is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Amination: The sulfonylated pyrimidine is reacted with 4-aminobenzenesulfonamide to form the intermediate compound.
Ether Formation: The final step involves the reaction of the intermediate with 4-(4-methylphenoxy)butanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and fuming sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
- N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[5,6-diphenyl-1,2,4-triazin-3-yl]sulfanylacetamide
Uniqueness
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its butanamide linkage and the presence of both sulfonyl and phenoxy groups make it distinct from other similar compounds, offering a unique profile for research and industrial applications.
属性
分子式 |
C23H26N4O4S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide |
InChI |
InChI=1S/C23H26N4O4S/c1-16-6-10-20(11-7-16)31-14-4-5-23(28)26-19-8-12-21(13-9-19)32(29,30)27-22-15-17(2)24-18(3)25-22/h6-13,15H,4-5,14H2,1-3H3,(H,26,28)(H,24,25,27) |
InChI 键 |
UNPVKNFBXIRELF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |
规范 SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


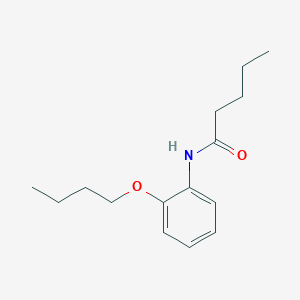
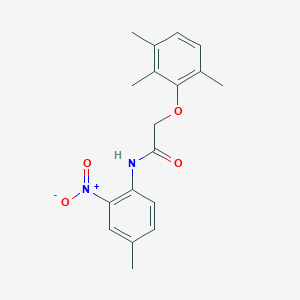
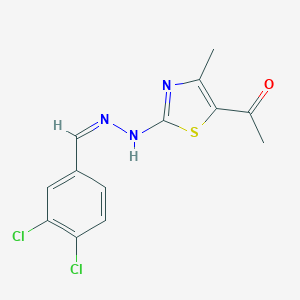
![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)
![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)
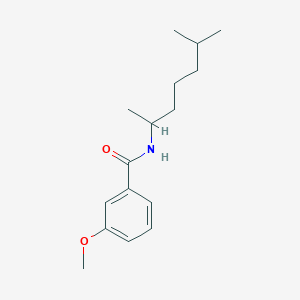
![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![(5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B255108.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255111.png)
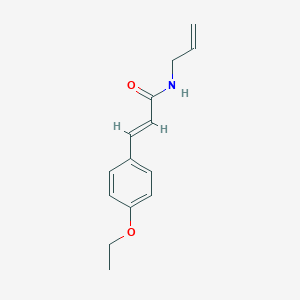
![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
